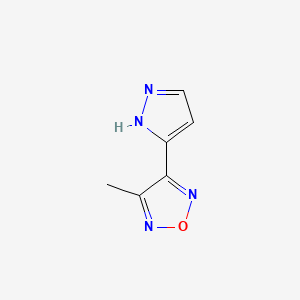![molecular formula C20H28N2O6 B11482186 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11482186.png)
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling with the trimethoxyphenyl group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy groups can result in various functionalized derivatives.
Scientific Research Applications
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)piperidine: A simpler compound with similar structural features but lacking the pyrrolidine and trimethoxyphenyl groups.
1-(2-Hydroxyethyl)piperidine: Another related compound with a similar piperidine ring but different functional groups.
Uniqueness
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H28N2O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H28N2O6/c1-26-16-10-14(11-17(27-2)19(16)28-3)22-18(24)12-15(20(22)25)21-8-5-4-6-13(21)7-9-23/h10-11,13,15,23H,4-9,12H2,1-3H3 |
InChI Key |
MGOFZFFSVSFLNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)CC(C2=O)N3CCCCC3CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11482108.png)
![2-({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11482112.png)
![N-[2-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11482116.png)
![1-(2-methoxyphenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11482118.png)

![[4-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid](/img/structure/B11482137.png)

![ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11482156.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11482157.png)
![1H-1,2,3,4-Tetrazole, 5-[3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]propyl]-](/img/structure/B11482161.png)
![2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11482164.png)

![Dimethyl 5,5'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11482172.png)
![6-(butan-2-yl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11482174.png)
